Methyl indole-6-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of methyl indole-6-carboxylate derivatives and related compounds involves various strategies, highlighting the versatility of indole chemistry. For instance, regioselective dibromination of methyl indole-3-carboxylate leads to derivatives useful in synthesizing natural and non-natural dibromoindole compounds (Parsons et al., 2011). Another method includes the [3+2] annulation of arynes by methyl indole-2-carboxylates, offering an efficient route to novel indole-indolone ring systems (Rogness & Larock, 2009).
Molecular Structure Analysis
Molecular structure analysis of methyl indole derivatives reveals insights into their spatial configuration and electronic properties. The study of methyl 1-methyl-1H-indole-3-carboxylate, for example, shows a planar molecular structure, which significantly influences its chemical behavior and interactions (Furuya et al., 2018).
Chemical Reactions and Properties
Methyl indole-6-carboxylate undergoes various chemical reactions, demonstrating its reactivity and potential for functionalization. The reaction of methyl indole-3-carboxylates with N-bromosuccinimide, for instance, showcases the transformation of these compounds into different esters, indicating the flexibility in modifying the indole core (Irikawa et al., 1989). Additionally, the reaction with propargyl alcohols highlights the potential for [4+3]-annulation and unexpected carboxylate/amide migration, further underscoring the synthetic versatility of indole derivatives (Selvaraj, Debnath, & Swamy, 2019).
Scientific Research Applications
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Synthesis of Indole Derivatives
- Field : Organic Chemistry
- Application Summary : Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention .
- Methods of Application : The investigation of novel methods of synthesis have attracted the attention of the chemical community .
- Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties .
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Enantioselective Catalytic Synthesis of N-alkylated Indoles
- Field : Medicinal Chemistry
- Application Summary : The synthesis of enantioenriched indole derivatives is of great importance in organic chemistry . The indole core is the most common nitrogen-based heterocyclic fragment applied for the synthesis of pharmaceutical compounds and agrochemicals .
- Methods of Application : Different strategies have been proposed for the construction of chiral indole derivatives . The most typical synthetic modifications of indoles take place at the C3 position .
- Results or Outcomes : A number of publications have been published recently that demonstrate new synthetic routes affording chiral N-substituted indole derivatives .
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Tryptophan Dioxygenase Inhibitors
- Field : Medicinal Chemistry
- Application Summary : Pyridyl-ethenyl-indoles, a type of indole derivative, have been studied as potential anticancer immunomodulators .
- Methods of Application : These compounds act as inhibitors of tryptophan dioxygenase, a key enzyme involved in the metabolism of the amino acid tryptophan .
- Results or Outcomes : The inhibition of this enzyme can modulate immune responses, which may have therapeutic benefits in cancer treatment .
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Inhibitor of Botulinum Neurotoxin
- Field : Neurology
- Application Summary : Certain indole derivatives have been studied as inhibitors of botulinum neurotoxin .
- Methods of Application : These compounds can potentially inhibit the activity of the neurotoxin produced by the bacterium Clostridium botulinum .
- Results or Outcomes : The inhibition of this neurotoxin can potentially treat botulism, a serious illness that causes paralysis .
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Inhibitors of Hepatitis C Virus NS5B Polymerase
- Field : Virology
- Application Summary : Indole derivatives have been studied as inhibitors of hepatitis C virus NS5B polymerase .
- Methods of Application : These compounds can potentially inhibit the NS5B polymerase, an enzyme that is crucial for the replication of the hepatitis C virus .
- Results or Outcomes : The inhibition of this enzyme can potentially lead to the development of new antiviral drugs for the treatment of hepatitis C .
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Preparation of Indolylindazoles and Indolylpyrazolopyridines
- Field : Organic Chemistry
- Application Summary : Indole derivatives have been used in the preparation of indolylindazoles and indolylpyrazolopyridines .
- Methods of Application : These compounds are synthesized as interleukin-2 inducible T cell kinase inhibitors .
- Results or Outcomes : These inhibitors can potentially be used in the treatment of autoimmune disorders and cancers .
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Seed-Germination-Promoting Activity
- Field : Botany
- Application Summary : Certain indole derivatives have been found to promote the seed germination of Rhodiola tibetica .
- Methods of Application : These compounds are isolated from the endophytic Penicillium sp. HJT-A-6 .
- Results or Outcomes : Compounds exhibited an optimal promoting effect on the seed germination of Rhodiola tibetica at various concentrations .
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Synthesis of Active Molecules
- Field : Organic Chemistry
- Application Summary : Indole derivatives are ideal precursors for the synthesis of active molecules .
- Methods of Application : Indole derivatives are essential and efficient chemical precursors for generating biologically active structures .
- Results or Outcomes : Multicomponent reactions offer access to complex molecules .
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Inhibitors of Alzheimer’s Disease
- Field : Neurology
- Application Summary : Certain hybrid 8-hydroxyquinoline-indole derivatives have been synthesized and screened for inhibitory activity against self-induced and metal-ion induced Aβ1–42 aggregation as potential treatments for Alzheimer’s disease .
- Methods of Application : A series of novel hybrid 8-hydroxyquinoline-indole derivatives were synthesized .
- Results or Outcomes : In vitro studies identified the most inhibitory compounds against self-induced Aβ1–42 aggregation .
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 1H-indole-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-10(12)8-3-2-7-4-5-11-9(7)6-8/h2-6,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYOZKHMSABVRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348674 | |
Record name | Methyl indole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80348674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl indole-6-carboxylate | |
CAS RN |
50820-65-0 | |
Record name | Indole-6-carboxylic acid methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50820-65-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl indole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80348674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Indole-6-carboxylic acid, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.517 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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